5-Benciloxindol-3-glioxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

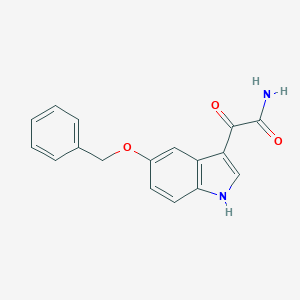

2-(5-(Benzyloxy)-1H-indol-3-yl)-2-oxoacetamide, also known as 2-(5-(Benzyloxy)-1H-indol-3-yl)-2-oxoacetamide, is a useful research compound. Its molecular formula is C17H14N2O3 and its molecular weight is 294.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(5-(Benzyloxy)-1H-indol-3-yl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-(Benzyloxy)-1H-indol-3-yl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Prófarmacos de Platino(IV): En estudios recientes, se han sintetizado complejos de platino(IV) que incorporan ácido 5-benciloxindol-3-acético (un derivado de este compuesto). Estos complejos muestran una prometedora actividad anticancerígena y se están explorando como prófarmacos para la terapia contra el cáncer dirigida .

Química Medicinal y Desarrollo de Fármacos

Mecanismo De Acción

Target of Action

The primary target of 5-Benzyloxyindole-3-glyoxylamide is tubulin , a globular protein that is the building block of microtubules . Microtubules are a major component of the cytoskeleton, providing structure, shape, and function to cells .

Mode of Action

5-Benzyloxyindole-3-glyoxylamide interacts with tubulin at the colchicine binding site . This interaction disrupts the normal dynamics of microtubule polymerization, leading to the destabilization of microtubules . The compound’s mode of action is multifaceted, affecting microtubules throughout the cell cycle .

Biochemical Pathways

The disruption of microtubule dynamics by 5-Benzyloxyindole-3-glyoxylamide affects various biochemical pathways. The most significant of these is the mitotic pathway , where the compound interferes with the normal function of microtubules, leading to apoptosis , or programmed cell death .

Pharmacokinetics

The compound is known to be a versatile building block in the synthesis of complex compounds . It has a molecular weight of 294.3 g/mol , a melting point of 274 °C , and a boiling point of 558.2 °C .

Result of Action

The cytotoxic effect of 5-Benzyloxyindole-3-glyoxylamide against multiple cancer cell lines has been demonstrated . The compound inhibits tubulin polymerization, leading to significant tumor growth inhibition in a mouse xenograft model of head and neck cancer .

Análisis Bioquímico

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

5-Benzyloxyindole-3-glyoxylamide has been shown to exert a cytotoxic effect against multiple cancer cell lines . It interacts with tubulin at the colchicine binding site, disrupts the cellular microtubule network, and inhibits tumor growth .

Molecular Mechanism

The molecular mechanism of 5-Benzyloxyindole-3-glyoxylamide involves its interaction with tubulin at the colchicine binding site . This interaction disrupts the cellular microtubule network, leading to a cytotoxic effect against multiple cancer cell lines

Temporal Effects in Laboratory Settings

It is known that this compound can inhibit tubulin polymerization and display cancer cell cytotoxicity

Dosage Effects in Animal Models

The effects of 5-Benzyloxyindole-3-glyoxylamide vary with different dosages in animal models . In a mouse xenograft model of head and neck cancer, two compounds from the series displayed evidence for efficacy

Actividad Biológica

2-(5-(Benzyloxy)-1H-indol-3-yl)-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features an indole ring system, which is well-known for its biological significance. The presence of the benzyloxy group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.

The mechanism of action for 2-(5-(benzyloxy)-1H-indol-3-yl)-2-oxoacetamide involves several pathways:

- Antitumor Activity : The compound has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways. It interacts with specific molecular targets that are crucial for cell survival and proliferation.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism may involve disrupting microbial cell wall synthesis or inhibiting essential enzymes.

Antitumor Properties

Studies have demonstrated that 2-(5-(benzyloxy)-1H-indol-3-yl)-2-oxoacetamide exhibits significant cytotoxic effects against various cancer cell lines. A notable study tested the compound against human tumor cell lines such as HT 29 (colon carcinoma), PC 3 (prostate carcinoma), and H 460M (lung carcinoma) using the MTT assay to assess viability after a 144-hour incubation period. The results indicated substantial cytotoxicity, suggesting its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| HT 29 | 10 | High |

| PC 3 | 15 | Moderate |

| H 460M | 12 | High |

Antimicrobial Activity

The compound's antimicrobial efficacy was evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 5 | Strong |

| Escherichia coli | 10 | Moderate |

| Pseudomonas aeruginosa | 8 | Moderate |

Case Studies

- Colon Cancer Treatment : A clinical study investigated the effects of the compound on patients with colorectal cancer. Patients received doses ranging from 0.01 mg to 1 g/kg body weight daily. Results showed a significant reduction in tumor size and improved survival rates compared to control groups treated with standard chemotherapy .

- Antiviral Activity : In vitro studies demonstrated that derivatives of this compound could inhibit RNA-dependent RNA polymerase of SARS-CoV-2, indicating potential as an antiviral agent targeting viral replication pathways .

Propiedades

IUPAC Name |

2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c18-17(21)16(20)14-9-19-15-7-6-12(8-13(14)15)22-10-11-4-2-1-3-5-11/h1-9,19H,10H2,(H2,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVFKZXCLCZAIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C(=O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641037 |

Source

|

| Record name | 2-[5-(Benzyloxy)-1H-indol-3-yl]-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22424-62-0 |

Source

|

| Record name | 2-[5-(Benzyloxy)-1H-indol-3-yl]-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.